2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one
Description
Historical Development in Organochlorine Chemistry
Organochlorine chemistry emerged as a critical field in the late 19th century with the isolation of chloroform and carbon tetrachloride, compounds that laid the groundwork for understanding carbon-chlorine bond reactivity. The industrial synthesis of vinyl chloride in the early 20th century marked a turning point, as large-scale production methods for polyvinyl chloride (PVC) necessitated advances in chlorination techniques. By the 1980s, annual PVC production exceeded 13 million tons, underscoring the economic importance of organochlorides.
The development of Friedel-Crafts alkylation and acylation reactions further expanded the repertoire of organochlorine syntheses, enabling the introduction of chlorine atoms into aromatic systems. For instance, the reaction of ethylene with hydrogen chloride to produce chloroethane ($$ \text{CH}3\text{CH}2\text{Cl} $$) exemplified the industrial application of hydrochlorination. These methodologies later facilitated the synthesis of complex chlorinated ketones, including 2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one, through electrophilic substitution and etherification reactions.
A pivotal advancement was the oxidative chlorination of methane, which allowed controlled introduction of chlorine atoms into hydrocarbon frameworks. This method, coupled with catalytic processes using zinc chloride ($$ \text{ZnCl}_2 $$), enabled the production of chlorinated solvents and intermediates essential for pharmaceuticals and agrochemicals. The compound’s synthesis likely leverages similar principles, involving chlorophenol derivatives and ketonic precursors under acidic or Lewis acid-catalyzed conditions.
Significance in Heterocyclic Chemistry Research
Although this compound is not a heterocycle itself, its structural motifs are integral to heterocyclic chemistry. The 4-chlorophenoxy group serves as a versatile building block for synthesizing oxygen-containing heterocycles, such as benzofurans and dibenzodioxins. For example, nucleophilic aromatic substitution reactions involving chlorophenoxy ketones can yield furan derivatives, which are prevalent in natural products and pharmaceuticals.
The ketone functionality in this compound also enables condensation reactions with amines or hydrazines, forming heterocyclic scaffolds like pyrroles and pyrazoles. Such transformations highlight its utility as a precursor in constructing nitrogen- and oxygen-doped ring systems. Additionally, the electron-withdrawing chlorine atoms enhance the reactivity of the aromatic rings, facilitating cyclization reactions critical for heterocycle synthesis.
Evolution of Research Interest in Chlorinated Diarylether Ketones
Chlorinated diarylether ketones gained prominence in the late 20th century due to their dual role as synthetic intermediates and bioactive agents. The compound this compound, with its melting point of 54–56°C and solubility in methanol, exemplifies the physicochemical stability required for industrial applications. Research efforts have focused on optimizing its synthesis via Ullmann coupling or nucleophilic aromatic substitution, where chlorophenol derivatives react with ketone-bearing electrophiles.
Environmental concerns over persistent organic pollutants (POPs) also spurred interest in chlorinated diarylether derivatives. Studies on their biodegradation pathways and metabolic persistence have informed regulatory policies, particularly under the Stockholm Convention. Despite its structural similarity to regulated compounds, this ketone’s limited environmental mobility—attributed to its low vapor pressure (0–0.001 Pa at 20–25°C)—suggests reduced ecological risk compared to volatile organochlorides.
Taxonomic Classification within Organic Chemistry
This compound belongs to multiple taxonomic classes within organic chemistry, as detailed below:
| Taxonomic Category | Classification |
|---|---|
| Functional Groups | Aryl chloride, diaryl ether, ketone |
| Structural Class | Chlorinated aromatic ketone |
| Synthetic Pathway | Electrophilic substitution, etherification |
| Application Domain | Intermediate for heterocycles, agrochemicals, and polymer additives |
The compound’s molecular architecture combines two 4-chlorophenyl groups linked via an ether bridge, with one ring bearing an acetyl substituent. This arrangement places it within the diaryl ether ketone family, a subgroup of aromatic organochlorides distinguished by their ether and carbonyl functionalities. Its classification aligns with derivatives like 4'-chloro-2-phenoxyacetophenone, though the positional isomerism of chlorine atoms confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIWQRYGKXRZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Agrochemical Synthesis
One of the primary applications of 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one is as an intermediate in the production of difenoconazole, a widely used fungicide. Difenoconazole acts by inhibiting the enzyme CYP51, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death and effective control of various plant diseases caused by fungi .
Research has indicated that this compound exhibits potential biological activities beyond its role in agrochemicals. Studies are ongoing to explore its interactions with different biological systems, which may lead to novel therapeutic applications . The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further investigation in pharmacological contexts.
Chemical Reactions
The compound engages in several chemical reactions, including:
- Nucleophilic Substitution : The presence of chlorine atoms allows for substitution reactions that can modify its structure for different applications.
- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield diverse products.
- Hydrolysis : It can undergo hydrolysis in the presence of acids or bases, leading to the formation of phenolic compounds .
Case Study 1: Difenoconazole Synthesis
A significant case study involves the synthesis of difenoconazole from this compound. Research demonstrated that this compound's conversion into difenoconazole effectively controls fungal pathogens in agricultural settings. The stability of difenoconazole under environmental conditions (with a half-life of approximately 145 days) enhances its efficacy as a fungicide .
Another study focused on assessing the biological activity of derivatives synthesized from this compound. These derivatives were evaluated for their potential anti-inflammatory and antimicrobial properties, indicating that modifications to the core structure could yield compounds with enhanced biological profiles .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one (CAS 62006-19-3)
- Structure: Replaces the phenoxy group with a methylphenyl group.
- Impact: The methyl group reduces polarity compared to the phenoxy substituent, lowering melting points and solubility in polar solvents.
- Synthesis : Typically involves Friedel-Crafts acylation or nucleophilic substitution .
b. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS 119851-28-4)
- Structure: Adds a chlorine atom at the 2-position of the phenoxy-linked phenyl ring.
c. 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one (p-Hydroxyphenacyl chloride)
- Structure: Substitutes phenoxy with a hydroxyl group.
- Impact : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility. This derivative is used as a photoactivatable protecting group in biochemistry .
Derivatives with Heterocyclic or Sulfur-Containing Groups
a. 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a)
- Structure : Incorporates a 1,3,4-oxadiazole-thioether group.
- Properties: IR: C–S stretch at 621 cm⁻¹, absent in the target compound. Mass: Molecular ion at m/z 361 (C₁₇H₁₃ClN₂O₃S).
b. 2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3c)
c. 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j)
- Structure : Combines chlorophenyl, triazole-thio, and fluoroquinazoline groups.
- Properties :
Regioisomeric and Isosteric Variants
a. JWH 203 Regioisomers
- Structures : Differ in chlorine substitution (2-, 3-, or 4-chlorophenyl) on the benzyl group.
- Impact: Regioisomerism alters mass spectral fragmentation patterns (e.g., m/z 144.0444 for C₉H₆NO⁺) and receptor binding affinities, relevant to psychoactive properties .
b. 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- Structure : Replaces the 4-chlorophenyl group with a piperazine ring.
Key Data Tables
Table 1: Physical and Spectral Properties of Selected Analogues
Biological Activity
2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethan-1-one, a compound with notable chemical properties, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure
The compound can be represented as follows:
It contains two chlorophenyl groups and an ether linkage, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can modulate enzyme activity and receptor interactions, leading to various biological effects. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes relevant in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Interaction with Cellular Receptors : The compound may bind to specific receptors, influencing signaling pathways that govern cell survival and growth.
Antimicrobial Properties
Studies have highlighted the compound's potential antimicrobial effects. For instance:
- Antibacterial Activity : Research indicated that derivatives of similar compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : As an intermediate in the synthesis of difenoconazole, a well-known fungicide, it plays a crucial role in inhibiting fungal growth by disrupting ergosterol biosynthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can induce cell cycle arrest in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Apoptosis Induction : Evidence suggests that the compound may promote apoptosis in cancer cells by activating specific apoptotic pathways.
Research Findings
Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research articles:
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial effects of chlorophenyl derivatives revealed that compounds similar to this compound showed promising results against multi-drug resistant strains of bacteria. The study highlighted the compound's efficacy in reducing bacterial load in vitro.
Case Study 2: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (above 50 µM). Flow cytometry analyses confirmed increased sub-G1 populations indicative of apoptotic cells.
Q & A
Q. Table 1: Substituent Effects on Antifungal Activity
| Substituent Position | MIC (μg/mL) C. albicans | LogP | Metabolic Half-life (h) |
|---|---|---|---|
| 4-Chlorophenoxy | 8.2 | 3.1 | 5.3 |
| 3-Chlorophenoxy | 32.1 | 2.8 | 2.1 |
| 2-Fluorophenoxy | 16.5 | 2.9 | 3.8 |
| Data adapted from , and 16 . |
Q. Table 2: Common Synthetic Routes and Yields
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | Toluene | 78 | 92 |
| Nucleophilic Substitution | K₂CO₃ | DMF | 65 | 88 |
| Ullmann Coupling | CuI | DMSO | 72 | 95 |
| Adapted from , and 16 . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
